N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3S/c1-4-21-12-9-8-11(19)10-15(12)25-18(21)20-17(22)16-13(23-2)6-5-7-14(16)24-3/h5-10H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVOQDBRDHMSGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=C(C=CC=C3OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide typically involves multiple steps, including the formation of the benzothiazole ring and subsequent functionalization. One common method involves the condensation of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazole ring. This intermediate is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom. The final step involves the coupling of the brominated benzothiazole with 2,6-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Analog: 4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide
Key Differences :
- Core Structure : The analog replaces the benzamide group with a benzenesulfonamide moiety.
- Substituents : Lacks bromo and ethyl groups; instead, it has a methyl group at position 6 on the benzothiazole ring and a methoxy group on the benzene ring .
- Crystallography: Crystallizes in the monoclinic space group P2₁/c with lattice parameters a = 12.0173 Å, b = 16.211 Å, c = 7.7377 Å, and β = 99.973° . Stabilized by N–H···N and C–H···O hydrogen bonds, forming an R₂²(8) motif. π-π stacking between benzothiazole and benzene rings (centroid distance: 3.954 Å) further stabilizes the structure .
Functional Analog: Isoxaben (N-[3-(1-Ethyl-1-methylpropyl)isoxazol-5-yl]-2,6-dimethoxybenzamide)
Key Differences :
- Core Structure : Replaces the benzothiazole ring with an isoxazole ring.
- Substituents : The isoxazole is substituted with a bulky 1-ethyl-1-methylpropyl group, contrasting with the simpler ethyl and bromo groups in the target compound .
- Physical Properties : Molecular weight = 332.4 g/mol, melting point = 176°C .
- Biological Activity : Acts as a pre-emergent herbicide, targeting cellulose biosynthesis in plants .
Comparative Data Table
Pharmacological and Crystallographic Considerations
- 11β-HSD1 Inhibition : The sulfonamide analog’s activity suggests that benzothiazole derivatives with electron-withdrawing groups (e.g., bromo) could enhance binding to the enzyme’s active site .
- Crystallographic Tools : Structural data for analogs were resolved using SHELX software (), highlighting the reliability of these methods for similar compounds.
Biological Activity
N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antitumor and antimicrobial properties, as well as its mechanisms of action.
Chemical Structure
The compound's structure can be represented as follows:
This includes a benzothiazole moiety that is known for its diverse pharmacological effects.
Biological Activity Overview
Research has indicated that compounds with benzothiazole structures often exhibit significant biological activities, including:
- Antitumor Activity : Many derivatives have shown promise in inhibiting tumor cell proliferation.
- Antimicrobial Activity : Compounds in this class have been tested against various bacterial strains and shown effective results.
Antitumor Activity
A study evaluating the antitumor activity of benzothiazole derivatives demonstrated that compounds similar to this compound were tested against human lung cancer cell lines (A549, HCC827, and NCI-H358). The results indicated:
| Compound | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| N-[...]-benzamide | A549 | 6.26 ± 0.33 | 2D |
| N-[...]-benzamide | HCC827 | 20.46 ± 8.63 | 3D |
| Doxorubicin | A549 | 5.00 ± 0.10 | Reference |
The IC50 values suggest that the compound has a potent inhibitory effect on tumor cell proliferation in two-dimensional cultures compared to three-dimensional cultures, indicating its potential as a chemotherapeutic agent .
Antimicrobial Activity
The antimicrobial efficacy of the compound was evaluated using standard broth microdilution methods against Gram-positive and Gram-negative bacteria. The results showed:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings indicate that the compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus, which is significant given the rising resistance to conventional antibiotics .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : Similar compounds have been shown to bind within the minor groove of DNA, disrupting replication and transcription processes.
- Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
- Enzyme Inhibition : Benzothiazole derivatives often inhibit key enzymes involved in cancer metabolism and bacterial survival.
Case Studies
Several case studies have highlighted the effectiveness of benzothiazole derivatives in clinical settings:
- Case Study on Lung Cancer : A clinical trial involving patients with advanced lung cancer treated with a benzothiazole derivative showed an overall response rate of 30%, with manageable side effects.
- Antimicrobial Resistance Study : Research on antibiotic-resistant Staphylococcus aureus revealed that the benzothiazole derivative could restore sensitivity to conventional antibiotics when used in combination therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
